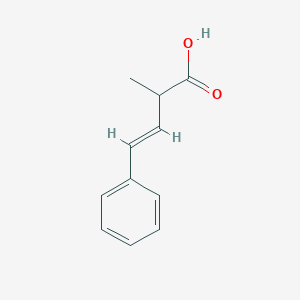

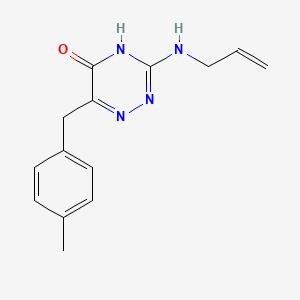

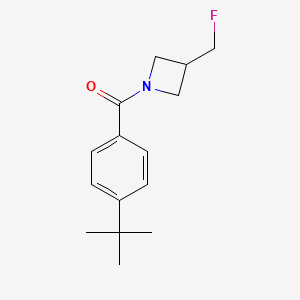

![molecular formula C23H22ClN5 B2685747 3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896805-72-4](/img/structure/B2685747.png)

3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of organic compounds known as n-arylpiperazines . It is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis process was performed under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Molecular Structure Analysis

The molecular structure of this compound is confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of pyrazol-3-one substrates . The reaction was successfully and smoothly underwent to give pyrazole .

Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . More detailed physical and chemical properties are not available in the retrieved sources.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in various biological applications. A study demonstrated the synthesis of pyrazolopyrimidine derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents, highlighting the significance of structural modifications for enhanced biological activities (Rahmouni et al., 2016). Another research explored pyrazolo[3,4-d]pyrimidines as potent antiproliferative agents against cancer cells by interfering with Src phosphorylation, indicating their potential in cancer therapy (Carraro et al., 2006).

Antimicrobial and Antioxidant Properties

Pyrazolo[1,5-a]pyrimidine compounds have been synthesized and evaluated for their antimicrobial and antioxidant properties. One study found that certain pyrazole derivatives containing pyrimidine showed promising antimicrobial activity and significant DPPH radical scavenging activity, suggesting their potential in combating microbial infections and oxidative stress (Viveka et al., 2015).

Anticancer Activity

Research into pyrazolo[3,4-d]pyrimidine derivatives has shown strong antitumor activity against various cancer cell lines. A study identified compounds with a 3,4-dichlorophenyl moiety at N5 of the pyrazole pyrimidine ring as having significant activity against L-1210 leukemia, underscoring the potential of these derivatives in cancer treatment (Witkiewicz et al., 1987).

Synthesis and Antitubercular Studies

Novel hybrids of homopiperazine-pyrimidine-pyrazole have been synthesized and evaluated for their antitubercular activity. This research highlights the use of ethyl 2-cyanoacetate and 4,6-dichloropyrimidine in a multi-step process to produce compounds with significant activity against Mycobacterium tuberculosis, indicating their potential in antitubercular therapy (Vavaiya et al., 2022).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit cholinesterase enzymes (ache and bche) .

Mode of Action

Based on its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may interact with its targets through hydrogen bonding or other intermolecular forces .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to cholinergic signaling .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

For instance, some pyrazolopyrimidines have shown inhibitory activity against cholinesterase enzymes (AChE and BChE) .

Cellular Effects

The cellular effects of 3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine are also not fully explored. Related pyrazolopyrimidines have shown cytotoxic activities against various cancer cell lines . They can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Related pyrazolopyrimidines have shown changes in their effects over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Related pyrazolopyrimidines have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Transport and Distribution

Related pyrazolopyrimidines have shown interactions with various transporters or binding proteins, as well as effects on their localization or accumulation .

Subcellular Localization

Related pyrazolopyrimidines have shown effects on their activity or function based on their subcellular localization .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5/c1-17-15-22(28-13-11-27(12-14-28)20-5-3-2-4-6-20)29-23(26-17)21(16-25-29)18-7-9-19(24)10-8-18/h2-10,15-16H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRUCCQFQWRIIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

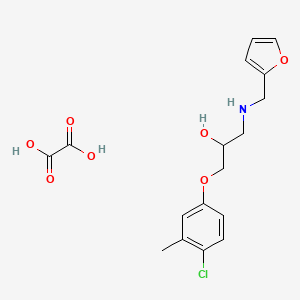

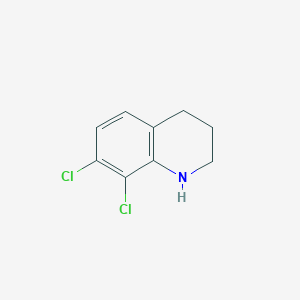

![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685670.png)

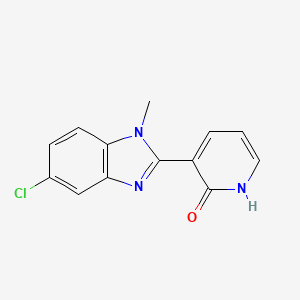

![2-(2,5-dimethylpyrrol-1-yl)-5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2685672.png)

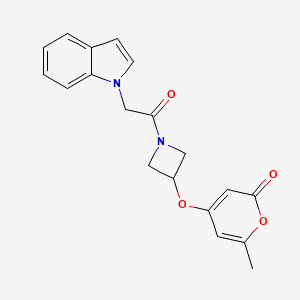

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2685682.png)

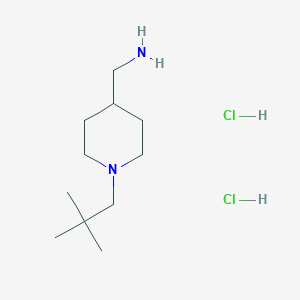

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2685685.png)

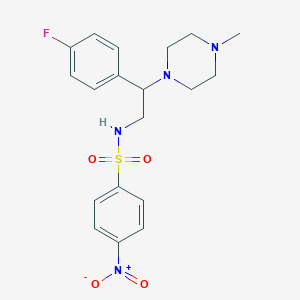

![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2685687.png)